![molecular formula C13H13FN2O3 B7474747 6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione, also known as FMPD, is a pyrimidine derivative that has been studied extensively for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione is not fully understood. However, studies have shown that it can inhibit the activity of enzymes involved in cancer cell growth and inflammation, leading to its potential therapeutic applications.
Biochemical and physiological effects:
6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to have a wide range of biochemical and physiological effects. Studies have shown that it can inhibit the activity of various enzymes involved in cancer cell growth and inflammation. Additionally, 6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to have antioxidant properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione in lab experiments is its potential therapeutic applications. However, one limitation is the lack of understanding of its exact mechanism of action, which can make it difficult to design experiments to fully explore its potential.
Orientations Futures
There are several future directions for research on 6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione. One area of research could focus on further exploring its potential as an anti-cancer agent, particularly in combination with other therapies. Another area of research could focus on its potential as an anti-inflammatory agent in the treatment of inflammatory diseases. Additionally, further research could be done to fully understand its mechanism of action and to develop more effective synthesis methods.
Méthodes De Synthèse
The synthesis of 6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione involves a multi-step process that begins with the reaction of 3-fluorobenzyl alcohol with 2,4-dioxo-1,3-dimethylpyrimidine to form the intermediate 6-[(3-fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione. This intermediate is then further reacted with various reagents to yield the final product.
Applications De Recherche Scientifique
6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been studied extensively for its potential therapeutic applications. One area of research has focused on its potential as an anti-cancer agent. Studies have shown that 6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research.
Another area of research has focused on 6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione's potential as an anti-inflammatory agent. Studies have shown that 6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione can inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
Propriétés
IUPAC Name |
6-[(3-fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-15-10(7-12(17)16(2)13(15)18)8-19-11-5-3-4-9(14)6-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKNHNFDJWUQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)COC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)
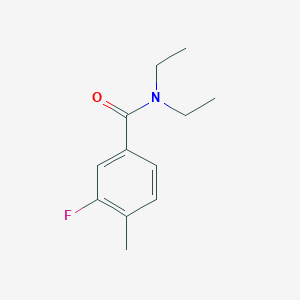
![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)
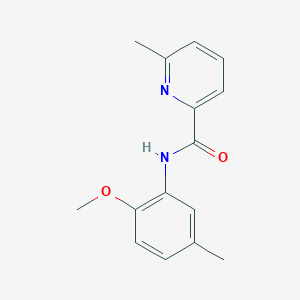
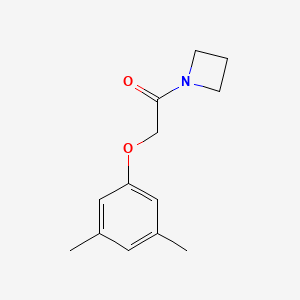
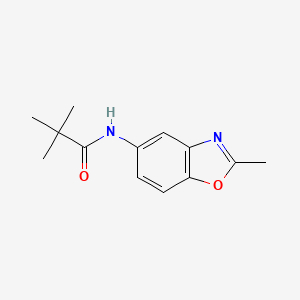


![Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)
![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)

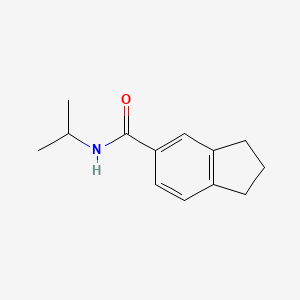
![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474784.png)